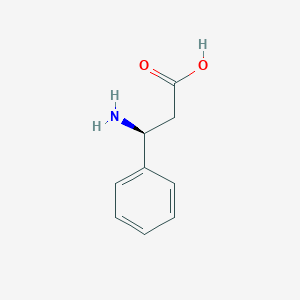

(s)-3-amino-3-phenylpropionic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40856-44-8 | |

| Record name | (-)-3-Amino-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40856-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-amino-, (βS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S 3 Amino 3 Phenylpropionic Acid

Enantioselective Synthesis Approaches

The synthesis of enantiomerically pure (S)-3-amino-3-phenylpropionic acid is paramount for its application in the pharmaceutical industry. Various methods have been developed to achieve high enantiomeric purity, broadly categorized into asymmetric catalysis and enzymatic or biocatalytic resolutions. nih.govnih.govorgsyn.orgjigspharma.combiosynth.comtcichemicals.comnih.govnih.govgoogle.com

Asymmetric Catalysis

Asymmetric catalysis offers a powerful tool for the direct synthesis of chiral molecules from prochiral substrates. jigspharma.combiosynth.comnih.govnih.govgoogle.com This approach often involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Organocatalysis, a sub-field of asymmetric catalysis, has emerged as a particularly effective strategy for the synthesis of β-amino acid derivatives. nih.gov Various organocatalytic methods, including those employing Brønsted acids and bases, Lewis acids and bases, and phase-transfer catalysts, have been successfully applied to the asymmetric synthesis of β-amino acids. nih.gov

For instance, the Evans oxazolidinone auxiliary method represents a classic approach to the enantioselective synthesis of β-amino acid derivatives. This method involves the use of a chiral auxiliary to direct the stereoselective functionalization of a carboxylic acid derivative. orgsyn.org

Enzymatic Resolution and Biocatalysis

Enzymatic and biocatalytic methods are highly valued for their exceptional enantioselectivity and mild reaction conditions. nih.govnih.govorgsyn.orgjigspharma.combiosynth.comtcichemicals.comnih.govresearchgate.netfrontiersin.orggoogle.comgoogle.com These techniques typically involve the resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

Lipases are a class of enzymes widely used for the kinetic resolution of racemic esters. nih.govnih.govorgsyn.orgtcichemicals.com In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This method has been successfully applied to the synthesis of this compound. nih.gov

For example, lipase PS-catalyzed hydrolysis of 3-amino-3-phenylpropanoate esters in 1,4-dioxane (B91453) has been reported to achieve high enantioselectivity. nih.gov Similarly, lipase PSIM from Burkholderia cepacia has been used for the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, yielding the (S)-amino acids with excellent enantiomeric excess (ee) and good chemical yields. nih.gov

Table 1: Lipase-Catalyzed Resolution of β-Amino Acid Esters

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester hydrochloride salts | (S)-β-amino acids | ≥99% | >48% | nih.gov |

| Lipase PS | 3-Amino-3-phenylpropanoate esters | This compound | High (E > 200) | Not specified | nih.gov |

Whole-cell biocatalysis using microorganisms that possess enantiomer-specific amidohydrolyzing activity presents an alternative and effective route for the production of enantiomerically pure β-amino acids. nih.govorgsyn.orgbiosynth.comresearchgate.netfrontiersin.orggoogle.com This approach leverages the natural enzymatic machinery of microorganisms to selectively hydrolyze one enantiomer of a racemic N-acetyl-β-amino acid.

Screening of soil samples has led to the identification of microorganisms capable of enantiomer-specific hydrolysis of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. nih.gov This has proven to be a valuable strategy for obtaining both (R)- and (S)-enantiomers of 3-amino-3-phenylpropionic acid with high purity. nih.gov

A strain identified as Variovorax sp. has been found to exhibit (R)-enantiomer-specific amidohydrolyzing activity. nih.govorgsyn.orgresearchgate.net When this microorganism is used to treat racemic N-acetyl-3-amino-3-phenylpropionic acid, it selectively hydrolyzes the (R)-N-acetyl form, leaving the unreacted (S)-N-acetyl-3-amino-3-phenylpropionic acid. The resulting (S)-N-acetyl derivative can then be hydrolyzed to afford this compound with high enantiomeric purity (>99.5% ee). nih.gov

In contrast to Variovorax sp., a strain of Burkholderia sp. was discovered to possess both (R)- and (S)-enantiomer-specific amidohydrolyzing activities. nih.govorgsyn.orgtcichemicals.comresearchgate.net This dual activity allows for the production of both enantiomers of 3-amino-3-phenylpropionic acid, depending on the reaction conditions and the specific goals of the synthesis. nih.gov By carefully controlling the process, it is possible to obtain enantiomerically pure (S)-β-Phe with high molar conversion yields. nih.gov

Table 2: Microorganism-Mediated Resolution of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid

| Microorganism | Specificity | Product | Enantiomeric Excess (ee) | Molar Conversion Yield | Reference |

|---|---|---|---|---|---|

| Variovorax sp. | (R)-enantiomer-specific | This compound | >99.5% | 67%-96% (for the overall process) | nih.gov |

| Burkholderia sp. | (R)- and (S)-enantiomer-specific | This compound | >99.5% | 67%-96% (for the overall process) | nih.gov |

Microorganism-Mediated Enantiomer-Specific Amidohydrolyzing Activity

Use of Methylobacterium oryzae Y1-6

Research has demonstrated the utility of microorganisms for the enantiomer-specific hydrolysis of N-acyl-β-amino acids. While specific studies detailing the use of Methylobacterium oryzae Y1-6 for the synthesis of this compound are not extensively available in the provided search results, the general principle involves the enzymatic resolution of a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid. This method has been successfully applied using other microorganisms, suggesting a potential avenue for exploration with Methylobacterium oryzae.

Use of Sphingobacterium sp. 238C5 and Arthrobacter sp. 219D2

The screening of various microorganisms has identified strains capable of enantiomer-specific amidohydrolysis of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. Specifically, Variovorax sp. (formerly misidentified as Sphingobacterium sp.) has been shown to possess (R)-enantiomer-specific amidohydrolyzing activity. Conversely, Burkholderia sp. (potentially related to or misidentified as Arthrobacter sp. in some contexts) exhibits both (R)- and (S)-enantiomer-specific amidohydrolyzing activities. nih.gov The use of these microorganisms allows for the production of enantiomerically pure (R)-β-Phe and (S)-β-Phe with high molar conversion yields, ranging from 67% to 96%, and an enantiomeric excess of over 99.5%. nih.gov

Asymmetric Synthesis with Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a well-established strategy for preparing enantiomerically pure compounds. iscnagpur.ac.inyoutube.com This approach involves the temporary attachment of a chiral auxiliary to an achiral substrate, which directs the stereochemical outcome of a subsequent reaction. iscnagpur.ac.in After the desired chiral center is created, the auxiliary is removed. This method converts enantiomers into diastereomers, which have different physical and chemical properties, allowing for their separation. iscnagpur.ac.in While specific examples using this method for this compound were not detailed in the provided search results, the general principles of asymmetric synthesis are widely applicable. iscnagpur.ac.inyoutube.com

Crystallization-Induced Chiral Inversion

Crystallization-induced chiral inversion is an innovative technique for obtaining a single enantiomer from a racemic mixture. This process can be applied to the synthesis of related chiral acids. For instance, a novel crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer has been achieved with excellent enantiomeric excess (96-99%). acs.orgnih.gov This method, which can be a form of dynamic kinetic resolution, allows for the conversion of an undesired enantiomer into the desired one, potentially starting from an inexpensive precursor like L-phenylalanine. acs.org

Racemic Synthesis Routes

Racemic 3-amino-3-phenylpropionic acid and its derivatives can be synthesized through various methods. These routes provide the racemic mixture which can then be subjected to resolution techniques to isolate the desired enantiomer.

One-Pot Synthesis Methods

One-pot synthesis methods offer an efficient approach to producing 3-amino-3-arylpropionic acids. researchgate.netscribd.com A common one-pot, three-component reaction involves reacting an arylaldehyde, malonic acid, and ammonium (B1175870) acetate. researchgate.netgoogle.com This method has been used to synthesize a variety of 3-amino-3-arylpropionic acids in moderate to good yields. scribd.com Mechanistic studies have revealed that the reaction is more complex than initially proposed, with the potential for side reactions. scribd.com The solvent polarity can also influence the product distribution. scribd.com Another one-pot process involves the reaction of benzaldehyde (B42025) with malonic acid and ammonium acetate, followed by esterification, to produce 3-amino-3-phenylpropionic acid esters. google.com

Table 1:

| Methodology | Key Features | Reported Yield/Enantiomeric Excess |

| Microbial Resolution | Enantiomer-specific hydrolysis of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. | 67-96% molar conversion yield; >99.5% ee nih.gov |

| Transaminase-Catalyzed Reactions | Asymmetric amination of a prochiral ketone. | High enantioselectivity researchgate.netnih.gov |

| Asymmetric Synthesis with Chiral Auxiliaries | Use of a chiral auxiliary to direct stereochemistry. | High enantiomeric excesses are achievable. iscnagpur.ac.in |

| Crystallization-Induced Chiral Inversion | Inversion of an undesired enantiomer to the desired one. | 96-99% ee for a related compound acs.orgnih.gov |

| One-Pot Racemic Synthesis | Reaction of benzaldehyde, malonic acid, and ammonium acetate. | Moderate to good yields scribd.com |

Base-Catalyzed Michael-Type Addition

The Michael-type addition is a cornerstone in the synthesis of β-amino acids, including this compound. This reaction involves the conjugate addition of a nucleophile, typically an amine or its equivalent, to an α,β-unsaturated carbonyl compound. In the context of synthesizing the target compound, this generally involves the addition of an ammonia (B1221849) equivalent to a cinnamic acid derivative.

The reaction is frequently catalyzed by a base, which can play several roles. A base can deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating the attack on the electrophilic β-carbon of the unsaturated system. Alternatively, in some organocatalytic approaches, the base can be part of a bifunctional catalyst that activates both the nucleophile and the electrophile.

Catalytic enantioselective conjugate addition reactions are particularly valuable as they allow for the direct formation of chiral β-amino acid derivatives from readily available α,β-unsaturated starting materials. nih.gov While Lewis acid-catalyzed methods have been explored, they often require the use of chiral auxiliaries. nih.gov More direct approaches, such as the aza-Michael addition, are of significant interest. For instance, phosphine-catalyzed Michael additions have been optimized for the synthesis of glutamic acid derivatives, highlighting the complexity of selecting reaction conditions to favor the desired addition product over potential side reactions. mdpi.com The slow addition of the Michael acceptor is often crucial to maximize the yield of the desired product. mdpi.com

The table below summarizes various approaches related to Michael-type additions for β-amino acid synthesis.

| Catalyst System | Michael Acceptor | Nucleophile/Amine Source | Key Finding |

| Copper-Chiral Ligand | Cinnamic acid derivatives | 1,2-benzisoxazole (electrophilic aminating reagent) | Achieved enantioselective hydroamination through ligand-controlled reversal of hydrocupration regioselectivity. nih.gov |

| Organocatalyst | β,β-disubstituted nitroalkenes | Not specified | Developed an atom-economic asymmetric Michael reaction with excellent enantioselectivities. nih.gov |

| Aluminium-salen catalyst | α,β-unsaturated imides | Cyanide | The resulting adducts were transformed into β-amino acids via basic hydrolysis of the imide. hilarispublisher.com |

| Dimethylphenylphosphine | Electrophilic alkenes (e.g., acrylic systems) | Arylidene-α-amino esters | The slow addition of the alkene is critical to optimize the yield of the Michael-type addition product. mdpi.com |

Optimization of Synthetic Routes and Yields

Optimizing the synthesis of this compound is critical for its practical application and involves maximizing yield, purity, and enantioselectivity while minimizing cost and environmental impact.

A significant strategy for optimization is the use of enzymatic or chemoenzymatic methods. For example, microorganisms with enantiomer-specific amidohydrolyzing activity have been successfully used for the kinetic resolution of racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid. This biocatalytic approach has yielded enantiomerically pure (S)-β-Phe (>99.5% ee) with high molar conversion yields ranging from 67% to 96%. nih.gov Such methods are attractive because they operate under mild conditions and exhibit high selectivity.

The table below details findings from various optimization studies.

| Method | Starting Materials | Key Optimization Strategy | Reported Yield / Conversion | Enantiomeric Excess (ee) |

| Enzymatic Resolution | (R,S)-N-acetyl-3-amino-3-phenylpropionic acid | Use of Burkholderia sp. for enantiomer-specific hydrolysis. | 67%-96% molar conversion | >99.5% |

| One-Pot Synthesis | Benzaldehyde, malonic acid, ammonium acetate | Combining condensation and esterification in a single pot, avoiding intermediate isolation. | 78% (for ethyl ester) | Not applicable (produces racemate) |

| Multi-enzyme Cascade | L-tyrosine | Pathway engineering and in situ product removal (ISPR) in a fermenter. | 71.5% isolated yield | >99% |

Scalability Considerations in Synthesis

Transitioning a synthetic route for this compound from the laboratory bench to industrial-scale production introduces several critical considerations. The primary goals are to ensure the process is cost-effective, safe, environmentally sustainable, and robust.

Cost and Availability of Materials: The choice of starting materials and catalysts is paramount. Industrial processes favor cheap, readily available raw materials. patsnap.com For instance, routes starting from inexpensive materials like benzaldehyde and malonic acid are often preferred. google.com The use of expensive or complex catalysts, such as certain ferrocene (B1249389) and rhodium catalysts that have no commercial source, can be a significant barrier to scalability. google.com

Process Safety and Conditions: Reaction conditions must be amenable to large-scale equipment and operations. Processes that require extreme conditions, such as super-high pressure or temperature, pose significant safety risks and demand specialized, expensive equipment, making them less suitable for industrial production. google.com One-pot processes are often advantageous as they can simplify operations and reduce handling of potentially hazardous intermediates. google.com

Purification and Product Quality: The ease of product isolation and purification is another key factor. Processes that yield the final product with high purity and enantiomeric excess directly from the reaction mixture are highly desirable. Crystallization-based resolutions or enzymatic methods that produce enantiomerically pure products can simplify downstream processing significantly. nih.govgoogle.com

The table below outlines key factors and strategies for the scalable synthesis of this compound.

| Scalability Factor | Challenge | Strategy / Preferred Method |

| Cost | Expensive reagents and catalysts (e.g., some transition metals). google.com | Use of cheap, abundant starting materials (e.g., benzaldehyde, malonic acid); development of efficient biocatalysts. google.compatsnap.com |

| Safety | Extreme reaction conditions (e.g., high pressure, high temperature). google.com | One-pot syntheses at moderate temperatures; enzymatic reactions under mild, aqueous conditions. nih.govgoogle.com |

| Efficiency | Multi-step reactions with intermediate purification leading to lower overall yield. google.com | One-pot processes to reduce steps and improve atom economy; high-yield enzymatic cascades. google.comresearchgate.net |

| Sustainability | Generation of large volumes of solvent and chemical waste. | Biocatalytic processes in aqueous media; one-pot syntheses to minimize solvent use and waste streams. google.comresearchgate.net |

| Product Isolation | Complex purification procedures to achieve desired chemical and optical purity. | Enzymatic resolutions yielding high e.e. products; direct crystallization methods. nih.govgoogle.com |

Applications in Advanced Chemical Synthesis and Material Science

Integration into Peptide Synthesis

The incorporation of (s)-3-amino-3-phenylpropionic acid into peptide chains is a key strategy for developing new therapeutic agents and research tools. chemimpex.com

Peptidomimetic Design

This compound is utilized in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized as small molecule mimics of the cyclic octapeptide octreotide. nih.gov These mimics exhibit high affinity for the mu opioid receptor, demonstrating the potential of using this β-amino acid to create non-peptidic molecules that can interact with biological targets typically addressed by larger peptide structures. nih.gov The goal of peptidomimetic design is often to create molecules with improved properties such as increased stability and oral bioavailability compared to their natural peptide counterparts.

Enhancing Peptide Stability and Bioactivity

The integration of this compound can enhance the stability and bioactivity of peptides. chemimpex.com The introduction of this unnatural amino acid into a peptide backbone can increase resistance to enzymatic degradation by proteases. nih.gov This is because the altered peptide bond is not recognized as a natural substrate by these enzymes. This increased stability is crucial for the development of peptide-based therapeutics, as it can prolong their half-life in the body. nih.govresearchgate.net Furthermore, the specific conformation induced by the β-amino acid can lead to improved binding affinity and biological activity. chemimpex.com

Strategies to improve peptide stability are a significant area of research. Chemical modifications, including the substitution with unnatural amino acids like this compound, are a primary approach to enhance stability against degradation in various biological environments, including plasma and during gastrointestinal digestion. nih.govresearchgate.net

Role as a Protected Amino Acid Building Block

In peptide synthesis, this compound is often used as a protected building block. chemimpex.com The amino group is commonly protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) to prevent unwanted side reactions during the peptide coupling process. For example, Fmoc-protected this compound is a commercially available reagent used in solid-phase peptide synthesis. researchgate.net The use of such protected derivatives allows for the precise and controlled incorporation of the β-amino acid into a growing peptide chain. orgsyn.org

Derivatization for Novel Compound Generation

The chemical structure of this compound allows for various modifications, leading to the generation of novel compounds with diverse applications.

Synthesis of Fluorinated β-Amino Acid Enantiomers

An important area of derivatization is the synthesis of fluorinated β-amino acid enantiomers. The introduction of fluorine atoms into amino acids can significantly alter their chemical and biological properties, often leading to enhanced metabolic stability and binding affinity. A notable method for creating these enantiomers is through lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters. mdpi.com This enzymatic process allows for the efficient and highly enantioselective production of both (R)- and (S)-enantiomers of fluorinated β-amino acids. mdpi.com

For example, lipase (B570770) from Burkholderia cepacia has been successfully used to resolve racemic β-fluorophenyl-substituted β-amino acid esters, yielding the desired (S)-amino acids with excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com

Table 1: Enzymatic Resolution for Fluorinated β-Amino Acid Synthesis

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|

This table summarizes the findings from a study on the lipase-catalyzed hydrolysis for the synthesis of fluorinated β-amino acid enantiomers. mdpi.com

Derivatives with Immunostimulating and Antiviral Activities

Research has explored the synthesis of derivatives of this compound with potential biological activities. While specific examples with immunostimulating and antiviral activities directly linked to this compound are not extensively detailed in the provided context, the general principle of derivatizing amino acids to create bioactive molecules is well-established. The modification of the amino or carboxylic acid groups, or the phenyl ring, can lead to compounds with novel pharmacological profiles.

Utilization in Chiral Chromatography

The inherent chirality of this compound makes it a valuable component in the field of chiral separation science, particularly in high-performance liquid chromatography (HPLC).

Development of Chiral Selectors and Stationary Phases

Derivatives of this compound are utilized in the creation of chiral selectors, which are the active components of chiral stationary phases (CSPs) used in HPLC. These CSPs are designed to differentiate between the enantiomers of a racemic mixture.

The principle behind this application lies in the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The different stabilities of these complexes lead to different retention times on the chromatographic column, thus enabling their separation.

Patents have described the use of β-amino acid derivatives, which are unsubstituted at the α-position, as flexible yet highly selective chiral selectors. researchgate.net These selectors can be covalently bonded to a support material, such as silica (B1680970) gel, to create a CSP. The phenyl group and the stereogenic center of the this compound moiety play a crucial role in the chiral recognition mechanism, often through a combination of π-π interactions, hydrogen bonding, and steric repulsion. These CSPs have demonstrated broad applicability for the separation of various classes of chiral compounds, including α-amino acids and their derivatives. researchgate.net

Chromatographic Resolution of Enantiomeric Mixtures

This compound and its derivatives have emerged as valuable tools in the field of chiral chromatography, serving as the foundation for the synthesis of novel chiral stationary phases (CSPs). These CSPs are instrumental in the separation of enantiomeric mixtures, a critical process in pharmaceutical development and stereoselective synthesis. The inherent chirality of this compound allows for the creation of selectors that can effectively discriminate between the enantiomers of various racemic compounds.

Research in this area has led to the development of CSPs based on derivatives of α-position unsubstituted β-amino acids, with this compound being a prime example. google.com These selectors have demonstrated a broad applicability for the chromatographic separation of a wide range of substance classes, including α-amino acids, β-amino acids and their derivatives, and α-hydroxy acids. google.com

A notable application involves the synthesis of a chiral selector through the acylation of this compound with 3,5-dinitrobenzoyl chloride. In a specific example, this compound is dissolved in an aqueous sodium hydroxide (B78521) solution, and the pH is adjusted. Following the addition of tetrahydrofuran (B95107) and cooling, a solution of dinitrobenzoyl chloride in tetrahydrofuran is introduced to yield the N-(3,5-dinitrobenzoyl)-(S)-3-amino-3-phenylpropionic acid. This derivative is then covalently bonded to a support material, such as silica gel, to create the chiral stationary phase. google.com

The efficacy of such a CSP has been demonstrated in the chromatographic resolution of a racemic mixture of (R)- and (S)-3-tert-butoxycarbonylamino-3-phenylpropionic acid. The separation is achieved using high-performance liquid chromatography (HPLC), showcasing the practical utility of this compound-derived CSPs in resolving enantiomers. google.com The chromatograms from such separations clearly illustrate the differential retention of the two enantiomers on the chiral stationary phase, leading to their successful separation.

The following table summarizes the chromatographic parameters for the resolution of a racemic mixture using a CSP derived from this compound, as described in the research.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Result |

| Racemic (R)- and (S)-3-tert-butoxycarbonylamino-3-phenylpropionic acid | N-(3,5-dinitrobenzoyl)-(S)-3-amino-3-phenylpropionic acid bonded to silica gel | Not specified in detail | Successful chromatographic resolution of the enantiomers. google.com |

Table 1: Example of Chromatographic Resolution using a this compound-derived CSP.

This approach highlights the significant potential of this compound as a chiral building block for the development of effective and versatile chiral stationary phases for enantiomeric separations in advanced chemical analysis.

Biological and Mechanistic Research Aspects

Structure-Activity Relationships of Derivatives

The biological activity of derivatives of (S)-3-amino-3-phenylpropionic acid is intricately linked to their three-dimensional structure. The spatial arrangement of atoms and functional groups dictates how these molecules interact with biological targets, such as enzymes and receptors.

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the specific 3D arrangement of atoms, is a critical determinant of the biological interactions of 3-amino-3-phenylpropionic acid derivatives. The distinction between the (S) and (R) enantiomers is fundamental, as they often exhibit different biological activities. For instance, enantiomerically pure forms, such as (R)-β-Phe and (S)-β-Phe, are key intermediates in the synthesis of various pharmaceuticals. nih.gov The specific stereoisomer can influence binding affinity to receptors and enzymes, highlighting the importance of chiral purity in drug design and development. nih.govnih.gov

Ligand-Enzyme Binding Studies

The interaction between a ligand, such as a derivative of this compound, and an enzyme is a highly specific process governed by the principles of molecular recognition. The phenyl group of these derivatives plays a crucial role in binding to the S1 pocket of enzymes like aminopeptidase (B13392206) N. tandfonline.com Furthermore, the amino group can form important interactions, for example, with residues like Glu350 in the active site of aminopeptidase N. tandfonline.com The design of novel inhibitors often focuses on modifying the scaffold to optimize these binding interactions, thereby enhancing potency and selectivity. tandfonline.comnih.gov Studies have also explored 3-amino-3-phenylpropionamide derivatives as small molecule mimics that exhibit high affinity for specific receptors, such as the mu opioid receptor. nih.gov

Investigations into Enzyme Activity and Protein Interactions

This compound and its derivatives are extensively used in biochemical assays to probe enzyme activity and protein interactions, offering insights into metabolic pathways. chemimpex.com

Studies on Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN/CD13) is a zinc-dependent metallopeptidase that plays a significant role in tumor invasion, metastasis, and angiogenesis. tandfonline.com Consequently, it has emerged as a promising target for anticancer therapies. nih.gov Derivatives of 3-amino-3-phenylpropionic acid have been designed and synthesized as potent APN inhibitors. tandfonline.com For example, novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives have demonstrated significant inhibitory activity against APN, with some compounds showing greater potency than the well-known inhibitor, bestatin. tandfonline.com The mechanism of inhibition often involves the chelation of the Zn2+ ion in the active site of the enzyme. tandfonline.com

| Compound Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| Novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative (7e) | Aminopeptidase N (APN) | 1.26 ± 0.01 | tandfonline.com |

| Bestatin | Aminopeptidase N (APN) | 2.55 ± 0.11 | tandfonline.com |

This table presents the half maximal inhibitory concentration (IC50) values of a novel derivative and a known inhibitor against Aminopeptidase N.

Enzyme Substrate Specificity

The specificity of an enzyme for its substrate is a fundamental aspect of its function. This compound serves as a valuable tool in studies aimed at understanding enzyme substrate specificity. chemimpex.comnih.gov For instance, research has focused on microorganisms with enantiomer-specific amidohydrolyzing activity to produce enantiomerically pure (R)- and this compound from a racemic mixture of its N-acetyl derivative. nih.gov This highlights the ability of enzymes to distinguish between stereoisomers, a key concept in biochemistry and drug development. nih.gov

Neurochemical Research Applications

This compound is a valuable compound in the field of neurochemical research, aiding in the exploration of neurotransmitter functions. chemimpex.com Its structure allows for effective interaction with neurotransmitter systems, making it a candidate for studies related to neurological disorders. chemimpex.com The ingestion of large neutral amino acids (LNAA), a class to which 3-amino-3-phenylpropionic acid belongs, can modify the brain's uptake of tryptophan and tyrosine, which are precursors to the neurotransmitters serotonin (B10506) and catecholamines, respectively. nih.gov This modulation of neurotransmitter synthesis underscores the potential of LNAA to influence mood, cognition, and other neurological functions. nih.gov

Exploration of Neurotransmitter Functions

This compound is the (S)-enantiomer of what is commonly known as phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org Phenibut is recognized as a GABA-mimetic, acting primarily on GABAB receptors and, to a lesser extent, on GABAA receptors. nih.govnih.gov The presence of a phenyl ring in its structure allows it to cross the blood-brain barrier more effectively than GABA itself. wikipedia.orgconductscience.com

However, research comparing the optical isomers of phenibut has demonstrated that the pharmacological activity is not shared equally between them. A key study revealed that the pharmacological effects of racemic phenibut are attributable to the (R)-enantiomer. In radioligand binding experiments, (R)-phenibut showed a significantly higher affinity for GABAB receptors compared to the racemic mixture, while the (S)-enantiomer was found to be pharmacologically inactive in the tests conducted. researchgate.net This suggests that the (S)-isomer does not significantly contribute to the GABAergic activity observed with the racemic compound. researchgate.net

Cognitive Function and Memory Retention Studies

The racemic mixture, phenibut, is reputed for its nootropic, or cognition-enhancing, effects. nih.govnih.gov Studies on animal models using racemic phenibut have shown potential improvements in learning and memory. For instance, in a Passive Avoidance Test, mice treated with phenibut demonstrated significantly longer latency times before entering a chamber associated with an adverse stimulus, indicating enhanced memory retention. conductscience.com Some research suggests these cognitive benefits may arise from the compound's anxiety-reducing properties and its ability to modulate dopamine (B1211576) levels, which can improve mental clarity and motivation. nootropicsnowph.com

Despite these findings with the racemic mixture, the specific contribution of this compound is considered negligible. The same study that demonstrated the (R)-enantiomer's primary role in GABAB receptor binding also found that the (S)-enantiomer was inactive in the pharmacological tests performed. researchgate.net This strongly implies that the nootropic and anxiolytic effects that can indirectly boost cognitive performance are driven by the (R)-isomer, not the (S)-isomer. researchgate.netnootropicsnowph.com

Pharmacological Significance and Biological Properties (Excluding Dosage)

While the (S)-enantiomer itself appears to lack direct activity at GABA receptors, the 3-amino-3-phenylpropionic acid scaffold is a valuable building block in medicinal chemistry for developing new agents with diverse biological properties. researchgate.net

Antimicrobial Activity

Research has shown that the core structure of 3-amino-3-phenylpropionic acid is relevant in the development of antimicrobial agents. The racemic mixture, DL-3-amino-3-phenylpropionic acid, has been shown to inhibit the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus.

Furthermore, synthetic derivatives have been a key focus of antimicrobial research. In one study, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested against a panel of multidrug-resistant bacterial and fungal pathogens. These compounds exhibited structure-dependent antimicrobial activity, with some showing significant potency. For example, the inclusion of a 4-NO2 substitution on the phenyl ring led to enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae.

| Compound | Substituent | S. aureus | E. faecalis | E. coli | K. pneumoniae |

|---|---|---|---|---|---|

| 29 | Phenyl | 16 | >64 | - | - |

| 30 | 4-NO2 Phenyl | 16 | 16 | 32 | 64 |

Data sourced from a study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The table shows the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower value indicates greater potency. '-' indicates data not reported.

Anti-inflammatory Properties

The structural backbone of this compound has been utilized to create derivatives with anti-inflammatory potential. Researchers synthesized a novel non-protein amino acid derivative, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, and evaluated its properties. In a xylene-induced ear edema model in mice, this compound demonstrated notable anti-inflammatory activity.

| Test Model | Result |

|---|---|

| Xylene-induced ear oedema | 31.1% inhibition |

This result indicates that the derivative can serve as a basis for developing new anti-inflammatory drugs.

Antiviral Agents

The development of novel antiviral agents has also incorporated complex derivatives of this scaffold. In research targeting the human immunodeficiency virus (HIV), scientists synthesized a series of inhibitors based on a 4-amino-3-hydroxy-5-phenylpentanoic acid structure. One such derivative, which featured an (1S,2R)-1-amino-2-hydroxyindan moiety, demonstrated high antiviral activity against the HIV-1 protease, with an IC50 value of 250 nM. This highlights the utility of the core phenylpropanoic acid structure in designing potent enzyme inhibitors for antiviral therapy.

Anti-angiogenic and Antitumor Activities

The 3-amino-3-phenylpropionic acid scaffold is being explored for the development of novel anticancer agents. Phenylalanine-containing peptides are known to have an affinity for cancer cell membranes, making derivatives of this amino acid attractive for targeted therapies. nih.gov

A recent study investigated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their anticancer properties against A549 non-small cell lung cancer cells. mdpi.com Several of the synthesized compounds were found to reduce cancer cell viability and suppress cell migration in vitro. The most promising of these, a derivative containing a 2-furyl substituent, also exhibited potent antioxidant properties, demonstrating that this chemical scaffold can be used to develop candidates with dual anticancer and antioxidative activities. mdpi.com Such compounds could potentially protect normal tissues from oxidative stress while targeting cancer cells. mdpi.com The research into these derivatives provides a preclinical foundation for developing new therapeutic candidates based on the 3-amino-3-phenylpropionic acid structure. mdpi.com

Analytical and Characterization Techniques in Research

Chromatographic Analysis for Enantiomeric Purity (e.g., HPLC with Chiral Column)

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the separation and quantification of enantiomers of 3-amino-3-phenylpropionic acid. This method is crucial for determining the enantiomeric purity of the (s)-isomer.

Chiral columns, such as those based on polysaccharide derivatives or macrocyclic glycopeptides like teicoplanin, are instrumental in resolving enantiomeric mixtures. sigmaaldrich.com The separation is achieved through the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to differential retention times. For instance, SUMICHIRAL OA columns are noted for their effectiveness in separating various enantiomers through interactions like hydrogen bonding and charge transfer. scas.co.jp

In some cases, pre-column derivatization is employed to enhance detection and separation. researchgate.net For example, derivatizing the amino acid with a reagent like p-toluenesulfonyl chloride introduces a chromophore, making it readily detectable by a UV detector. researchgate.net The choice of mobile phase, which often consists of a mixture of organic solvents like hexane, ethanol (B145695), and isopropanol (B130326) with additives, is optimized to achieve the best separation. scas.co.jpgoogle.com The purity of (s)-3-amino-3-phenylpropionic acid is often specified to be greater than 98.0% as determined by HPLC.

Table 1: HPLC Conditions for Chiral Separation

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Chiralpak AD-H researchgate.net | Astec CHIROBIOTIC T sigmaaldrich.com |

| Mobile Phase | 0.1% diethylamine (B46881) in ethanol researchgate.net | Water:methanol:formic acid sigmaaldrich.com |

| Flow Rate | 0.5 mL/min researchgate.net | Not specified |

| Detector | UV at 228 nm researchgate.net | Not specified |

Spectroscopic Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the phenyl group, the propionic acid backbone, and the amino group. nih.gov

In ¹H NMR spectra, characteristic signals corresponding to the protons of the phenyl ring, the methine proton at the chiral center, and the methylene (B1212753) protons of the ethyl chain are observed. Similarly, ¹³C NMR spectra show distinct peaks for the carboxyl carbon, the carbons of the phenyl ring, and the aliphatic carbons. spectrabase.com The chemical shifts and coupling constants observed in these spectra are compared with reference data to verify the compound's identity. bldpharm.com

Determination of Enantiomeric Excess (ee)

The determination of enantiomeric excess (ee) is a critical quality control parameter, ensuring that the desired enantiomer, in this case, this compound, is present in a significantly higher proportion than its (r)-counterpart. Chiral HPLC is a primary method for quantifying ee. google.com By integrating the peak areas of the two enantiomers in the chromatogram, the percentage of each can be calculated, and from this, the enantiomeric excess is determined.

In research involving enzymatic or microbial production of enantiomerically pure compounds, ee is a key metric for assessing the efficiency and selectivity of the biocatalyst. For instance, studies on the enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid report achieving enantiomerically pure (S)-β-Phe with an ee of over 99.5%. nih.gov Other methods, such as mass spectrometry-based techniques involving chiral guest exchange reactions with cyclodextrins, have also been developed for determining the ee of amino acids. ucdavis.edu A fluorescence-based assay has also been described for the high-throughput determination of ee in various chiral compounds, including amino acids. nih.gov

Protein Purification and Characterization of Enzymes

In biocatalytic approaches to synthesize this compound, the purification and characterization of the responsible enzymes are crucial steps. This involves isolating the specific enzyme from the host microorganism that exhibits enantiomer-specific activity. nih.gov

The purification process often involves a series of chromatographic techniques to separate the target enzyme from other cellular proteins. Once purified, the enzyme is characterized to understand its properties, such as substrate specificity, optimal pH and temperature, and kinetic parameters. This knowledge is vital for optimizing the biocatalytic process to achieve high yields and enantioselectivity. For example, research has been conducted on d-threonine (B559538) aldolase (B8822740) for the stereoisomeric enrichment of related phenylpropionic acid derivatives. google.com

Microbiological Identification Techniques (e.g., 16S rDNA Analysis)

When microorganisms are used to produce this compound, accurate identification of the microbial strain is essential for reproducibility and process optimization. 16S ribosomal DNA (rDNA) sequence analysis is a powerful and widely used molecular technique for bacterial identification and classification. nih.govnih.gov

This method involves amplifying the 16S rRNA gene from the microorganism's DNA and sequencing it. The resulting sequence is then compared against public databases to determine the genus and species of the bacterium. nih.gov For example, in a study focused on the enantiomer-specific hydrolysis of (R,S)-N-acetyl-3-amino-3-phenylpropionic acid, 16S rDNA analysis was used to identify the microorganisms responsible for producing the (S)-enantiomer as belonging to the Burkholderia genus. nih.gov This precise identification allows for the selection and cultivation of the most effective microbial strains for the desired biotransformation.

Future Directions and Emerging Research Areas

Development of Novel Biocatalysts

The demand for enantiomerically pure β-amino acids has spurred the development of innovative biocatalytic methods. Traditional chemical syntheses often face challenges, while enzymatic processes offer high selectivity and milder reaction conditions.

Future research is focused on the discovery and engineering of novel enzymes for the production of (S)-3-amino-3-phenylpropionic acid. One promising approach involves screening microorganisms from diverse environments, such as soil, for those possessing the desired enzymatic activity. For instance, researchers have successfully isolated strains of Methylobacterium oryzae capable of producing the (S)-enantiomer through the hydrolysis of (±)-ethyl-3-amino-3-phenylpropanoate. researchgate.net Similarly, microorganisms like Variovorax sp. and Burkholderia sp. have been identified for their ability to perform enantiomer-specific hydrolysis of racemic N-acetyl-3-amino-3-phenylpropionic acid, yielding highly pure (S)-β-phenylalanine. tandfonline.comnih.gov

The table below summarizes some of the microorganisms and enzymes being explored for the biocatalytic production of this compound.

Table 1: Biocatalysts in the Synthesis of this compound

| Biocatalyst Type | Specific Enzyme/Organism | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Whole-cell | Methylobacterium oryzae Y1-6 | (±)-ethyl-3-amino-3-phenylpropanoate | This compound | Exhibited high enantioselective activity for S-APA production. | researchgate.net |

| Whole-cell | Variovorax sp. & Burkholderia sp. | (R,S)-N-acetyl-3-amino-3-phenylpropionic acid | (R)- and this compound | Achieved high enantiomeric excess (>99.5%) and molar conversion yields (67%-96%). | tandfonline.comnih.gov |

Advancements in Asymmetric Synthesis Methodologies

While biocatalysis is a powerful tool, advancements in traditional asymmetric chemical synthesis remain a critical research area. The goal is to develop more efficient, scalable, and environmentally friendly methods for producing enantiomerically pure this compound.

Recent progress in catalytic asymmetric synthesis offers promising new routes. frontiersin.org This includes the development of novel chiral catalysts, such as chiral Brønsted acids and bifunctional organocatalysts, which can facilitate highly enantioselective reactions. frontiersin.org The use of radical chemistry is also emerging as a powerful strategy for the synthesis of non-proteinogenic amino acids, including β-amino acids. bohrium.comineosopen.org Photoredox catalysis, in particular, allows for mild reaction conditions and high functional group tolerance, making it suitable for complex molecular architectures. bohrium.com

Researchers are also exploring substrate-controlled asymmetric induction, where the chirality of a starting material derived from the "chiral pool" of naturally occurring molecules, like α-amino acids, is used to direct the stereochemical outcome of a reaction. mdpi.com This approach has been successfully applied to the synthesis of various natural products. mdpi.com

Exploration of New Therapeutic Applications

This compound and its derivatives are recognized for their potential in pharmaceutical research, particularly in the development of neuroprotective agents and as building blocks for peptide synthesis. chemimpex.com The unique structure of β-phenylalanine allows it to be incorporated into peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved stability and bioavailability.

Future research will likely focus on expanding the therapeutic applications of this compound derivatives. This includes their use in the synthesis of novel compounds aimed at enhancing cognitive function and memory. chemimpex.com Furthermore, derivatives of 3-amino-3-phenylpropionic acid are being investigated as potential anticancer agents. mdpi.com For example, certain thiazole (B1198619) derivatives have shown promise in targeting both drug-sensitive and drug-resistant lung cancer models. mdpi.com

The compound is also a key intermediate in the synthesis of various pharmaceuticals. tandfonline.comresearchgate.net For example, it is a crucial component in the production of S-dapoxetine, a treatment for premature ejaculation. researchgate.net The development of more efficient syntheses for this compound will undoubtedly facilitate the discovery and development of new drugs.

Computational and Theoretical Studies

Computational and theoretical studies play an increasingly important role in understanding and predicting the outcomes of chemical reactions. In the context of this compound synthesis, these methods can be used to:

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and reaction pathways of both chemical and enzymatic syntheses. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.

Predict Catalyst Performance: Theoretical calculations can be used to predict the enantioselectivity of chiral catalysts, guiding the experimental design of new and improved catalytic systems.

Analyze Molecular Properties: Studies can determine the molecular properties of derivatives to predict their biological activity. For instance, molecular docking studies can predict the binding affinity of novel compounds to therapeutic targets. tandfonline.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly important in chemical manufacturing. For the synthesis of this compound, this translates to the development of processes that are more environmentally friendly and sustainable.

Key areas of focus include:

One-Pot Synthesis: Developing "one-pot" processes where multiple reaction steps are carried out in a single reactor without isolating intermediates. google.com This reduces waste, energy consumption, and operating complexity. google.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Biocatalysis: As discussed earlier, the use of enzymes and whole-cell biocatalysts is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. researchgate.netnih.gov

The ongoing research and development in these areas promise to deliver more efficient, sustainable, and versatile methods for the production of this compound, paving the way for its broader application in medicine and industry.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-β-Phenylalanine |

| (±)-ethyl-3-amino-3-phenylpropanoate |

| N-acetyl-3-amino-3-phenylpropionic acid |

| Phenol |

| Pyruvate |

| Ammonia (B1221849) |

| S-dapoxetine |

| (R)-3-amino-3-phenylpropionic acid |

常见问题

Q. How is (S)-3-amino-3-phenylpropionic acid structurally characterized, and what analytical techniques are critical for its identification?

this compound (CAS 40856-44-8) is a β-amino acid with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substitution patterns.

- High-Performance Liquid Chromatography (HPLC) : For enantiomeric purity assessment, especially when distinguishing (S)- and (R)-enantiomers.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Reported as 251–253°C, which helps validate synthetic batches .

Q. What are the primary synthetic routes for this compound, and how do they differ in efficiency?

Two main approaches dominate:

- Enzymatic Synthesis : ω-Transaminases catalyze asymmetric amination of β-keto acids. For example, engineered ω-transaminases from Caulobacter crescentus (mutated at Valine and Asparagine residues) improved activity by 11-fold for β-phenylalanine derivatives .

- Chemical Synthesis : Chiral resolution of racemic mixtures using chiral auxiliaries or catalysts. Enzymatic methods typically yield higher enantiomeric excess (>99% ee) but require optimization of reaction equilibria (e.g., using volatile acetone to shift equilibrium) .

Q. How do researchers address solubility challenges during experimental design with this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Strategies include:

- pH Adjustment : Solubility increases in acidic buffers (pH < 3.5) due to protonation of the amino group.

- Co-Solvent Systems : Ethanol/water mixtures (1:1 v/v) enhance solubility for biological assays .

Advanced Research Questions

Q. What enzymatic engineering strategies improve enantioselective synthesis of this compound?

- Site-Directed Mutagenesis : Residues near the active site (e.g., Val→Gly and Asn→Ala in Caulobacter crescentus transaminase) reduce steric hindrance, enlarging the substrate-binding pocket. This increased relative activity by 11-fold .

- Coupled Enzyme Systems : Combining Candida rugosa lipase (hydrolysis of β-keto esters) with β-transaminases achieves >99% ee but requires careful control of amino donor concentrations (e.g., 3-aminobutyric acid) to avoid equilibrium limitations .

Q. How do chiral separation methods resolve enantiomeric impurities in this compound?

- Chiral Stationary Phases (CSPs) : Use of cellulose tris(3,5-dimethylphenylcarbamate) columns in HPLC for baseline separation.

- Dynamic Kinetic Resolution : Catalytic methods using palladium nanoparticles or enzymatic cascades to racemize undesired (R)-enantiomers during synthesis .

Q. What pharmacological applications justify the compound’s use as a scaffold in drug discovery?

- Anticancer Agents : The compound is a precursor in Taxol synthesis, where its β-amino acid structure enhances binding to microtubules.

- Antibiotic Design : Derivatives inhibit bacterial cell wall synthesis by mimicking D-alanyl-D-alanine termini .

Q. How do researchers reconcile contradictions in reported enzymatic activity data for β-transaminases?

Discrepancies often arise from substrate specificity or assay conditions. For example:

- Substrate Inhibition : High β-keto acid concentrations (>50 mM) can inhibit transaminase activity.

- Temperature Sensitivity : Optimal activity for Mesorhizobium sp. transaminases occurs at 37°C, but thermophilic variants (e.g., from Geobacillus) retain function at 60°C .

Q. What scalability challenges exist for industrial enzymatic production, and how are they mitigated?

- Equilibrium Limitations : Use of excess amino donors (e.g., isopropylamine) or in situ product removal (e.g., adsorption resins) shifts equilibrium toward synthesis.

- Enzyme Stability : Immobilization on epoxy-activated resins or silica nanoparticles enhances reusability (>10 cycles with <20% activity loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。